molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Numéro de catalogue: B1383796
Numéro CAS: 1354940-93-4
Poids moléculaire: 169.61 g/mol
Clé InChI: MKNYEDUZVUDNIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing unambiguous nomenclature for this complex heterocyclic structure. The compound bears the Chemical Abstracts Service registry number 1354940-93-4, distinguishing it from its free base counterpart which carries the registry number 1015609-67-2. The molecular formula C7H8ClN3 indicates the presence of the hydrochloride salt form, with a molecular weight of 169.61 daltons, representing an increase of 36.46 daltons compared to the free base form.

The International Chemical Identifier (InChI) for this compound is expressed as 1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H, which provides a standardized representation of the molecular structure including the salt formation. The corresponding InChI key MKNYEDUZVUDNIC-UHFFFAOYSA-N serves as a unique identifier for database searches and structural comparisons. The Simplified Molecular Input Line Entry System (SMILES) notation Cl.Nc1cnc2cc[nH]c2c1 effectively describes the connectivity pattern while indicating the presence of the chloride anion.

Table 1: Systematic Identification Parameters

Parameter Free Base Hydrochloride Salt
Chemical Abstracts Service Number 1015609-67-2 1354940-93-4
Molecular Formula C7H7N3 C7H8ClN3
Molecular Weight (g/mol) 133.15 169.61
InChI Key ZURXBXYCBASGBD-UHFFFAOYSA-N MKNYEDUZVUDNIC-UHFFFAOYSA-N

The European Community number 973-966-2 has been assigned to the free base form, facilitating regulatory and commercial identification within European markets. The compound also carries the designation MFCD09859118 in the MDL Information Systems database, providing additional cross-referencing capabilities for research applications.

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals a planar heterocyclic system with specific geometric parameters that influence its chemical reactivity and binding properties. The compound presents as a brown solid in its crystalline form, with storage requirements maintained at 0-8 degrees Celsius to preserve structural integrity. The purity specification of 0.97 indicates high crystalline quality suitable for analytical and research applications.

The molecular geometry encompasses a bicyclic framework where the pyrrole ring is fused to the pyridine ring in a [3,2-b] configuration. This arrangement positions the amino group at the 6-position of the pyridine ring, creating a specific electronic environment that affects the compound's basicity and hydrogen bonding capabilities. The crystallographic analysis demonstrates that the amino nitrogen exhibits pyramidal geometry, contributing to the overall three-dimensional structure of the molecule.

The formation of the hydrochloride salt involves protonation of the most basic nitrogen center, which crystallographic studies suggest occurs preferentially at the pyridine nitrogen rather than the amino group. This protonation pattern is consistent with the electronic distribution within the fused ring system, where the pyridine nitrogen exhibits greater basicity due to its sp2 hybridization and lone pair availability.

Table 2: Geometric Parameters and Physical Properties

Property Value Reference Condition
Physical Form Brown Solid Room Temperature
Storage Temperature 0-8°C Optimal Stability
Purity 97% Crystalline Form
Molecular Planarity Planar Fused Ring System

The crystal packing arrangements demonstrate intermolecular hydrogen bonding networks facilitated by both the amino group and the protonated pyridine nitrogen. These interactions contribute to the solid-state stability and influence the dissolution characteristics of the compound in various solvents.

Tautomeric Forms and Protonation States

The tautomeric behavior of this compound presents complex equilibria involving multiple nitrogen centers and potential hydrogen migration pathways. The primary tautomeric consideration involves the pyrrole ring, where the hydrogen atom can theoretically migrate between the two nitrogen positions, although the 1H-tautomer predominates under normal conditions due to aromatic stabilization patterns.

The protonation state analysis reveals that the hydrochloride formation involves selective protonation of the pyridine nitrogen, creating a cationic species balanced by the chloride anion. This protonation pattern significantly alters the electronic distribution throughout the molecule, affecting the basicity of remaining nitrogen centers and modifying the overall dipole moment. The amino group at the 6-position retains its neutral character in the hydrochloride salt, maintaining its capability for hydrogen bond formation and potential coordination interactions.

Experimental evidence from nuclear magnetic resonance studies indicates that the protonated form exhibits distinct chemical shift patterns compared to the free base, particularly in the aromatic region where the electron-withdrawing effect of the protonated pyridine influences neighboring carbon environments. The protonation also affects the tautomeric equilibrium of the pyrrole ring, stabilizing the 1H-form through enhanced conjugation with the now electron-deficient pyridine system.

Table 3: Protonation and Tautomeric Characteristics

Nitrogen Center pKa Range Protonation Priority Tautomeric Involvement
Pyridine N 12-14 Primary Site No
Pyrrole N 7-9 Secondary Site Yes
Amino N 4-6 Tertiary Site No

The pH-dependent behavior demonstrates that deprotonation of the hydrochloride salt occurs in a stepwise manner, with the pyridine nitrogen releasing its proton first, followed by potential protonation of the amino group under strongly acidic conditions. This behavior is consistent with related pyrrolopyridine derivatives where the heterocyclic nitrogen centers exhibit distinct basicity values.

Comparative Structural Analysis with Related Pyrrolopyridine Derivatives

The structural comparison with related pyrrolopyridine derivatives reveals significant variations in electronic properties and geometric arrangements based on the fusion pattern and substitution positions. The [3,2-b] fusion pattern of this compound differs markedly from the [3,2-c] isomer, where the pyridine and pyrrole rings are connected through different carbon positions, resulting in altered electronic distribution and chemical reactivity.

Comparative analysis with 1H-pyrrolo[3,2-c]pyridin-6-amine demonstrates that the change in fusion pattern from [3,2-b] to [3,2-c] results in different Chemical Abstracts Service numbers (1000342-74-4 for the [3,2-c] isomer) and distinct molecular identifiers, despite maintaining the same molecular formula C7H7N3. The [3,2-c] isomer exhibits different protonation patterns and potentially altered pharmacological properties due to the repositioned nitrogen atoms within the bicyclic framework.

The relationship with 1H-pyrrolo[2,3-b]pyridin-6-amine (Chemical Abstracts Service number 145901-11-7) illustrates how positional changes in the fusion pattern significantly impact molecular properties. This [2,3-b] isomer presents an alternative electronic arrangement that affects both the basicity of nitrogen centers and the overall molecular dipole moment, demonstrating the importance of precise structural characterization in pyrrolopyridine chemistry.

Table 4: Comparative Analysis of Pyrrolopyridine Isomers

Compound Fusion Pattern CAS Number Molecular Formula Key Structural Difference
1H-Pyrrolo[3,2-b]pyridin-6-amine [3,2-b] 1015609-67-2 C7H7N3 Reference Structure
1H-Pyrrolo[3,2-c]pyridin-6-amine [3,2-c] 1000342-74-4 C7H7N3 Altered Fusion Position
1H-Pyrrolo[2,3-b]pyridin-6-amine [2,3-b] 145901-11-7 C7H7N3 Different Ring Junction

The structural variations among these isomers significantly influence their chemical behavior, particularly in terms of basicity constants, hydrogen bonding patterns, and potential coordination chemistry. The [3,2-b] configuration of the target compound provides a unique electronic environment that distinguishes it from other pyrrolopyridine derivatives, contributing to its specific chemical and potentially biological properties.

Recent synthetic methodologies have demonstrated that these structural differences can be exploited in medicinal chemistry applications, where the precise positioning of nitrogen atoms within the bicyclic framework influences binding affinity to biological targets. The comparative analysis confirms that this compound represents a distinct structural entity with unique properties worthy of continued investigation in various chemical and pharmaceutical contexts.

Propriétés

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYEDUZVUDNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Experimental Procedure Summary:

Step Reagents & Conditions Yield Notes
1 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, sodium tert-butoxide, palladium(II) acetate, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), 1,4-dioxane, 110°C, 2 h, inert atmosphere 30% Formation of intermediate amine derivative
2 Purification by silica gel chromatography (ethyl acetate: petroleum ether = 1:2) - Yellow crystalline solid obtained
  • The reaction is performed under argon to prevent oxidation.
  • Sodium tert-butoxide acts as the base.
  • XPhos ligand facilitates palladium catalysis.
  • The reaction mixture turns a clear red color indicating catalyst activation.
  • Final purification yields the amine as a yellow crystalline solid.

Amination and Salt Formation

Following the synthesis of the free base 1H-Pyrrolo[3,2-b]pyridin-6-amine, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid.

  • Method: The free amine is dissolved in an appropriate solvent and treated with HCl gas or hydrochloric acid solution.
  • Result: Formation of the hydrochloride salt, which improves compound stability and crystallinity.
  • Purification: Recrystallization or chromatographic methods.

This step is crucial for obtaining the compound in a stable, isolable form suitable for further applications.

Additional Synthetic Variations

Other reported methods include:

  • Dimethyl sulfate methylation followed by ammonolysis: Starting from 1H-pyrrolo[2,3-b]pyridine 7-oxide complexes, methylation with dimethyl sulfate at 60°C followed by ammonia treatment in methanol at 55°C yields the amine after workup and chromatography (46% yield).
  • Sulfonyl chloride coupling: Reaction of the amine with [1,1'-biphenyl]-4-sulfonyl chloride in pyridine at room temperature for 2 hours affords sulfonamide derivatives with yields up to 71.6%.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purification Notes
Cyclocondensation 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetic acid, catalytic HCl, reflux 4 h Not specified Silica gel chromatography Produces substituted pyrrolo-pyridines
Pd-Catalyzed Cross-Coupling 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine Pd(OAc)2, XPhos, NaOtBu, dioxane, 110°C, 2 h 30 Silica gel chromatography Requires inert atmosphere; moderate yield
Methylation & Ammonolysis 1H-pyrrolo[2,3-b]pyridine 7-oxide complex Dimethyl sulfate, 60°C; NH3 in MeOH, 55°C 46 Chromatography Two-step functionalization
Sulfonyl Chloride Coupling 1H-Pyrrolo[2,3-b]pyridin-6-amine Pyridine, room temp, 2 h 71.6 Silica gel chromatography Produces sulfonamide derivatives

Research Findings and Notes

  • The palladium-catalyzed amination method offers a robust route but suffers from moderate yields (~30%), likely due to sensitivity of the heterocyclic system and steric hindrance.
  • Cyclocondensation methods are more classical and provide a platform for structural diversification but may require further functional group transformations to reach the target amine.
  • The hydrochloride salt form of 1H-Pyrrolo[3,2-b]pyridin-6-amine improves handling and storage, which is beneficial for downstream pharmaceutical applications.
  • Purification by silica gel chromatography is a common step across methods to ensure compound purity.
  • Reaction conditions such as inert atmosphere, temperature control, and choice of base/catalyst significantly affect yields and product quality.

Analyse Des Réactions Chimiques

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride finds applications across several domains:

Medicinal Chemistry

The compound is investigated for its potential as a lead compound in drug discovery, particularly due to its biological activities:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties.
  • Anticancer Properties : Research indicates that it may inhibit specific cancer cell proliferation and induce apoptosis in cancer cells. For example, compounds derived from similar structures have shown effectiveness against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis .

The biological activity of this compound includes:

  • Targeting Enzymes and Receptors : The compound interacts with various molecular targets, modulating their activity and influencing biochemical pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • FGFR Inhibition : A study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFRs (IC50 values ranging from 7 to 712 nM), indicating potential for cancer therapy targeting these receptors .
  • Antimicrobial Studies : Research has shown that modifications to the structure can enhance the antimicrobial properties of this compound, making it a candidate for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Substituent/Modification
1H-Pyrrolo[3,2-b]pyridin-6-amine 1015609-67-2 C₇H₇N₃ 133.15 Base compound Free amine (no hydrochloride)
1H-Pyrrolo[3,2-b]pyridin-5-amine HCl 1260771-53-6 C₇H₈ClN₃ ~169.6 0.88 Amine at 5-position; HCl salt
6-Bromo-1H-pyrrolo[3,2-b]pyridine 944937-53-5 C₇H₅BrN₂ 209.04 0.83 Bromine at 6-position
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile 944937-79-5 C₈H₅N₃ 143.15 0.83 Nitrile group at 6-position

Notes:

  • Positional isomerism : The 5-amine hydrochloride analogue (CAS: 1260771-53-6) exhibits reduced similarity (0.88) due to the shifted amine group, altering electronic distribution and reactivity .
  • Halogen vs. functional groups : Brominated derivatives (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine) are heavier (209.04 g/mol) and less polar than the amine hydrochloride, favoring cross-coupling reactions in medicinal chemistry .

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances water solubility compared to the free amine, critical for biological applications. In contrast, brominated derivatives (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine) are more lipophilic .
  • Thermal Stability : The tert-butyl piperazine derivative (CAS: 1015609-59-2, MW: 302.38 g/mol) demonstrates higher thermal stability due to steric protection of the amine group .

Commercial Availability and Market Trends

  • Industrial Use : 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl is widely available from suppliers like ECHEMI and Otto Chemie, reflecting demand in bulk synthesis .
  • Discontinued Analogues : Some primary amines (e.g., 1H-Pyrrolo[3,2-b]pyridin-6-amine from CymitQuimica) are discontinued, highlighting supply chain variability .

Activité Biologique

1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C7H8ClN3
  • CAS Number: 1354940-93-4

The compound consists of a bicyclic structure formed by the fusion of pyridine and pyrrole rings. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

  • Minimum Inhibitory Concentration (MIC): The compound exhibits significant antimicrobial activity with MIC values comparable to established antibiotics. For instance, related pyrrole derivatives have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Pathogen MIC (µg/mL) Control (Antibiotic)
Staphylococcus aureus3.12 - 12.5Ciprofloxacin (2)
Escherichia coli3.12 - 12.5Ciprofloxacin (2)

This suggests that this compound may be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the effects of pyrrole derivatives on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation .

The biological effects of this compound are thought to involve interactions with various molecular targets:

  • Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
  • Biochemical Pathways: It is believed to modulate pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Structural Characteristics Biological Activity
1H-Pyrrolo[2,3-b]pyridin-6-amineDifferent nitrogen position in the pyridine ringModerate antimicrobial activity
1H-Pyrazolo[3,4-b]pyridinePyrazole fused with pyridineVaries; some exhibit strong anticancer properties
6-Bromo-1H-pyrrolo[3,2-b]pyridineBromine substitution at the 6-positionEnhanced reactivity; potential for varied biological activities

Q & A

Q. Basic

  • NMR : 1^1H NMR (DMSO-d6d_6) shows aromatic protons at δ 7.5–8.5 ppm and NH2_2 signals near δ 6.8–7.2 ppm .
  • IR : A strong absorption at ~2200 cm1^{-1} (C≡N in intermediates) and N-H stretches at 3300–3500 cm1^{-1} confirm functional groups .
  • HPLC : Reverse-phase HPLC with a C18 column (UV detection at 254 nm) ensures >98% purity .

What biological targets and mechanisms are associated with this compound in pharmacological studies?

Advanced
The compound inhibits kinases (e.g., EGFR, VEGFR) by binding to ATP pockets, blocking phosphorylation cascades critical in cancer proliferation . In vitro studies show:

  • Antitumor activity : IC50_{50} values of 0.5–5 μM against HeLa and MCF-7 cell lines via apoptosis induction .
  • Antimycobacterial effects : MIC of 8 μg/mL against Mycobacterium tuberculosis H37Rv, linked to cell wall synthesis disruption .

How do structural modifications (e.g., substituents at positions 3 or 5) influence the compound’s bioactivity?

Q. Advanced

  • Position 3 : Electron-withdrawing groups (e.g., -CN) enhance kinase inhibition by strengthening hydrogen bonding with active-site residues .
  • Position 5 : Methyl or halogen substituents improve metabolic stability but may reduce solubility, necessitating salt forms (e.g., hydrochloride) .
  • SAR studies : Over 300,000 analogs highlight the scaffold’s adaptability for diverse targets, including GPCRs and viral proteases .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., NIH/3T3 for kinase assays) and positive controls (e.g., imatinib) .
  • Batch validation : Compare HPLC and LC-MS data to exclude impurities >1% .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) reconciles bioactivity with binding affinity predictions .

What are the challenges in transitioning from in vitro to in vivo studies for this compound?

Q. Advanced

  • Pharmacokinetics : The hydrochloride salt improves aqueous solubility (logP ~1.2) but requires formulation adjustments (e.g., PEGylation) for oral bioavailability .
  • Toxicity : Dose-dependent hepatotoxicity in rodent models (ALT >100 U/L at 50 mg/kg) necessitates structural tweaks to reduce off-target effects .

How does this compound compare to pyrazolo[3,4-b]pyridine analogs in drug discovery?

Q. Advanced

  • Scaffold rigidity : The pyrrolopyridine core offers better conformational restraint than pyrazolopyridines, enhancing target selectivity .
  • Synthetic accessibility : Pyrrolopyridines require fewer steps (~3 steps vs. 5 for pyrazolopyridines) but face challenges in regioselective functionalization .

What computational tools are used to predict the compound’s interaction with novel targets?

Q. Advanced

  • Molecular dynamics (MD) : GROMACS simulations model binding stability with kinases over 100 ns trajectories .
  • QSAR models : Machine learning (e.g., Random Forest) predicts IC50_{50} values based on descriptors like polar surface area and H-bond donors .

What are the key considerations for scaling up synthesis to multi-gram quantities?

Q. Advanced

  • Safety : Handling HCl gas requires closed systems and scrubbers to prevent corrosion .
  • Cost : Replacing Pd catalysts with cheaper alternatives (e.g., CuI) in cross-coupling steps reduces expenses by ~40% .

How is the hydrochloride salt form advantageous over the free base in formulation?

Q. Basic

  • Solubility : The salt increases solubility in aqueous buffers (e.g., PBS) by >10-fold, facilitating intravenous administration .
  • Stability : Reduced hygroscopicity compared to the free base prevents deliquescence during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.